Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyriMidine-5-carboxylate
Description
Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound featuring a fused triazolopyrimidine core with a methyl ester group at position 5 and a ketone at position 5. Its molecular formula is C₇H₆N₄O₃, and it is structurally related to bioactive triazolopyrimidine derivatives, which are explored for medicinal and agrochemical applications .
Properties
IUPAC Name |
methyl 7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-14-6(13)4-2-5(12)11-7(10-4)8-3-9-11/h2-3H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSLIXNZOAQABZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N2C(=N1)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. The reaction conditions often include heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux conditions for several hours. The product is then isolated through filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes diverse transformations, including acid-base reactions, nucleophilic substitutions, and electrochemical processes.
Acid-Base and Nucleophilic Substitution
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Reaction : Carboxylate ester hydrolysis.
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Mechanism :
Electrochemical Transformations
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Reduction in aqueous media :
| Electrochemical Process | Medium | Key Observations |
|---|---|---|
| Reduction | Aqueous acidic | Irreversible 6-electron transfer |
| Oxidation | Aprotic (DMF) | Quasi-reversible dianion formation |
Coordination Chemistry
The compound forms complexes with first-row transition metals (Cu, Co, Ni, Zn), enhancing its antiparasitic activity.
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Coordination Mode :
-
Biological Impact :
Analytical Techniques
Structural characterization employs advanced spectroscopy:
| Technique | Key Data |
|---|---|
| ¹H-NMR | δ 3.8–4.2 ppm (methyl ester) |
| 13C-NMR | δ 170–180 ppm (carbonyl carbons) |
| HRMS | [M+H]⁺ = 197.14 (calculated 197.12) |
Stability and Reactivity
Biological Activity
Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate (CAS No. 842954-97-6) is a compound belonging to the class of triazolo-pyrimidines, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₇H₆N₄O₃
- Molecular Weight : 194.15 g/mol
- CAS Number : 842954-97-6
Antiviral Activity
Research has indicated that derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit significant antiviral properties. Specifically, compounds based on this structure have shown efficacy against various viruses including:
- Influenza Virus : The compound has been identified as an inhibitor of the PA-PB1 interaction critical for viral replication. In vitro studies reported IC50 values indicating effective inhibition at non-toxic concentrations .
- HIV and Hepatitis Viruses : Other derivatives have demonstrated activity against HIV and hepatitis C virus (HCV), showcasing the broad-spectrum antiviral potential of this scaffold .
Anticancer Properties
Triazolo-pyrimidines have also been explored for their anticancer activities. Studies have shown that certain derivatives can inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. For instance:
- CDK Inhibition : Some synthesized compounds exhibited IC50 values in the low micromolar range against CDK-2, indicating their potential as selective anticancer agents .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains and protozoa:
- Cytotoxicity Assays : Compounds derived from the triazolo-pyrimidine framework demonstrated cytotoxic effects against pathogens such as Leishmania braziliensis with IC50 values significantly lower than those of standard treatments .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Viral Polymerases : The compound interferes with viral polymerase activity by binding to essential viral proteins.
- CDK Inhibition : By competing at ATP-binding sites in CDKs, these compounds can halt cancer cell proliferation.
- Disruption of Pathogen Metabolism : The structure may interfere with metabolic pathways in bacteria and protozoa.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Functional Groups
Table 1: Key Structural Differences
| Compound Name | Substituents/R-Groups | Molecular Weight | Functional Groups |
|---|---|---|---|
| Methyl 7-oxo-4,7-dihydro-triazolo-pyrimidine-5-carboxylate | Methyl ester (COOCH₃) at C5 | 194.15 (calc.) | Ester, Ketone |
| 7-Oxo-4,7-dihydro-triazolo-pyrimidine-5-carboxylic acid | Carboxylic acid (COOH) at C5 | 180.12 | Carboxylic acid, Ketone |
| Ethyl 5-amino-7-(4-phenyl)-triazolo-pyrimidine-6-carboxylate | Ethyl ester (COOEt), amino (NH₂) at C5, phenyl at C7 | 313.33 (calc.) | Ester, Amino, Aryl |
| 5-Methyl-6-nitro-7-oxo-triazolo-pyrimidinide (Triazid) | Nitro (NO₂) at C6, methyl at C5 | 225.16 (calc.) | Nitro, Ketone, Methyl |
Key Observations :
Key Observations :
- The target compound’s synthesis likely faces challenges similar to ethyl 5-amino derivatives due to catalyst toxicity (e.g., TMDP) .
- Piperidine scarcity complicates salt formation in Triazid synthesis, suggesting alternative bases may be needed .
Table 3: Reported Bioactivities of Triazolopyrimidine Derivatives
Key Observations :
Physicochemical Properties
- Solubility : Methyl esters (e.g., target compound) are less water-soluble than carboxylic acids but more lipid-soluble, favoring blood-brain barrier penetration .
- Stability : Nitro groups (e.g., in Triazid) may reduce stability under reducing conditions, whereas methyl esters are hydrolytically labile in basic environments .
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate?
- Methodology : The compound can be synthesized via multicomponent reactions involving aminopyrazoles and alkynes in aqueous media using KHSO₄ as a catalyst. For example, ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives are synthesized using molten-state TMDP (trimethylenedipiperidine) or a solvent-based TMDP/ethanol/water system. TMDP is preferred despite its toxicity due to higher efficiency compared to piperidine .
- Key considerations : Solvent selection (ethanol/water mixtures), catalyst availability, and safety protocols for handling toxic reagents like TMDP.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodology : According to safety data sheets, the compound is classified under GHS as acutely toxic (Category 4), skin corrosive (Category 1B), and a severe eye irritant. Researchers must:
- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation of dust.
- Store waste separately in labeled containers for professional disposal to prevent environmental contamination .
Q. How is the compound structurally characterized, and what analytical techniques are most reliable?
- Methodology : Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography are standard. For example, crystal structures of related triazolopyrimidine derivatives are resolved using SHELXTL software and validated via CCDC deposition. NMR (¹H and ¹³C) confirms regioselectivity in dihydro-analogues .
Advanced Research Questions
Q. How can regioselectivity be controlled in the synthesis of dihydro-triazolopyrimidine derivatives?
- Methodology : Regioselectivity depends on reaction conditions and catalysts. For instance, switching from ionic liquid to acidic conditions alters the reaction pathway, favoring the formation of either ethyl 2-amino-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate or its positional isomer. Solvent polarity and temperature are critical variables .
- Data contradiction : Some studies report conflicting yields for similar protocols, likely due to impurities in starting materials or inconsistent catalyst activation.
Q. What strategies optimize the compound’s bioactivity for medicinal chemistry applications?
- Methodology : Structural modifications, such as introducing fluorophenyl or pyridyl groups at the 7-position, enhance binding to biological targets like the neonatal Fc receptor (FcRn). For example, methyl 7-(3,5-difluorophenyl)-5-(3-pyridyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (UCB-FcRn-303) shows improved pharmacokinetic properties in crystallography studies .
- Experimental design : Use structure-activity relationship (SAR) studies with systematic substitution at positions 5 and 7, followed by in vitro enzyme inhibition assays.
Q. How do solvent systems and catalysts influence reaction efficiency in green synthesis approaches?
- Methodology : Aqueous media with KHSO₄ reduces environmental impact compared to organic solvents. Ethanol/water (1:1 v/v) mixtures enhance solubility of reactants while minimizing byproducts. Catalyst recycling (e.g., TMDP recovery) improves cost-effectiveness but requires rigorous purity checks to avoid yield loss .
- Contradiction analysis : Some protocols report lower yields in aqueous systems due to hydrolysis of sensitive intermediates, necessitating pH control or shorter reaction times.
Methodological Notes
- Data validation : Cross-reference NMR and crystallography data with computational models (e.g., DFT calculations) to resolve structural ambiguities .
- Troubleshooting : If regioselectivity issues arise, conduct kinetic studies to identify rate-determining steps or use isotopic labeling to trace reaction pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
